![molecular formula C14H26ClNO3 B14584650 4-(1,3-Dioxaspiro[5.5]undecan-4-ylmethyl)morpholine;hydrochloride CAS No. 61531-68-8](/img/structure/B14584650.png)
4-(1,3-Dioxaspiro[5.5]undecan-4-ylmethyl)morpholine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-Dioxaspiro[55]undecan-4-ylmethyl)morpholine;hydrochloride is a chemical compound that features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxaspiro[5.5]undecan-4-ylmethyl)morpholine typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method includes the reaction of morpholine with a suitable spirocyclic precursor under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dioxaspiro[5.5]undecan-4-ylmethyl)morpholine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield spirocyclic ketones, while reduction may produce spirocyclic alcohols.
Scientific Research Applications
4-(1,3-Dioxaspiro[5.5]undecan-4-ylmethyl)morpholine has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-(1,3-Dioxaspiro[5.5]undecan-4-ylmethyl)morpholine involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazaspiro[5.5]undecan-3-one:
1,3-Dioxane-1,3-dithiane spiranes: These compounds also feature spirocyclic structures with different heteroatoms, leading to variations in their chemical properties and reactivity.
Uniqueness
4-(1,3-Dioxaspiro[5.5]undecan-4-ylmethyl)morpholine is unique due to its specific combination of a spirocyclic structure with a morpholine ring. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
61531-68-8 |
|---|---|
Molecular Formula |
C14H26ClNO3 |
Molecular Weight |
291.81 g/mol |
IUPAC Name |
4-(1,3-dioxaspiro[5.5]undecan-4-ylmethyl)morpholine;hydrochloride |
InChI |
InChI=1S/C14H25NO3.ClH/c1-2-4-14(5-3-1)10-13(17-12-18-14)11-15-6-8-16-9-7-15;/h13H,1-12H2;1H |
InChI Key |
OQYSPPRBICFWON-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC(OCO2)CN3CCOCC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


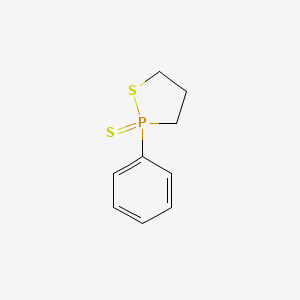
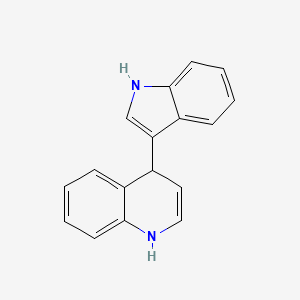
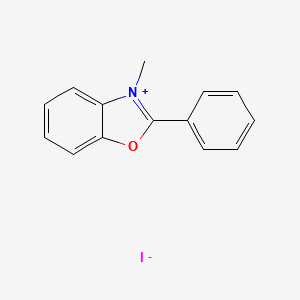
![Propyl 3-{[methyl(propoxy)phosphoryl]oxy}propanoate](/img/structure/B14584585.png)
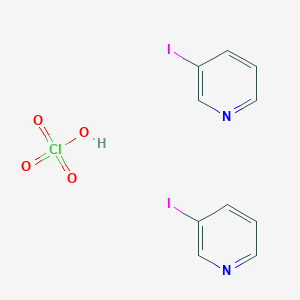
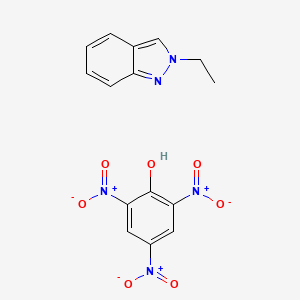
![4,4'-[(4-Aminophenyl)methylene]bis(3-iodoaniline)](/img/structure/B14584592.png)


![Lithium bicyclo[4.1.0]heptan-7-ide](/img/structure/B14584608.png)

![Acetic acid;2,7-dioxabicyclo[3.2.0]hept-3-en-6-ylmethanol](/img/structure/B14584619.png)


